ETA Receptor Affinity and Subtype Selectivity: Atrasentan vs. Bosentan and YM598
Atrasentan exhibits sub-nanomolar affinity for the ETA receptor (Ki = 0.0551 nM) and demonstrates a calculated ETA/ETB selectivity ratio of 87-fold in native human receptor assays [1]. In direct head-to-head comparison under identical assay conditions, bosentan (a dual antagonist) displayed a Ki of 4.75 nM for ETA and a substantially lower selectivity ratio of 8.6-fold, while YM598 demonstrated a higher selectivity ratio of 185-fold but with a 14-fold lower ETA affinity (Ki = 0.772 nM) compared to atrasentan [1].
| Evidence Dimension | ETA Receptor Binding Affinity (Ki) and Selectivity Ratio |
|---|---|
| Target Compound Data | Atrasentan: ETA Ki = 0.0551 nM; Selectivity Ratio = 87 |
| Comparator Or Baseline | Bosentan: ETA Ki = 4.75 nM, Ratio = 8.6; YM598: ETA Ki = 0.772 nM, Ratio = 185 |
| Quantified Difference | Atrasentan ETA affinity 86× higher than bosentan; 14× higher than YM598. Selectivity 10× higher than bosentan; 2.1× lower than YM598. |
| Conditions | Native human ETA receptors expressed in human coronary artery smooth muscle cells (CASMC); native human ETB receptors expressed in SK-Mel-28 melanoma cells. |
Why This Matters
For studies requiring potent ETA blockade with minimal confounding ETB inhibition, atrasentan provides an optimal balance between high ETA affinity and a clinically validated selectivity window compared to the lower affinity/selectivity of bosentan.
- [1] Yuyama H, Sanagi M, Koakutsu A, et al. Superiority of YM598 over atrasentan as a selective endothelin ETA receptor antagonist. European Journal of Pharmacology. 2004;498(1-3):171-177. View Source
